
Fluconazole-d4
Übersicht
Beschreibung
Fluconazole-d4 (C₁₃H₈D₄F₂N₆O; MW: 310.29; CAS: 1124197-58-5) is a deuterium-labeled isotopologue of the antifungal drug Fluconazole. It is synthesized by replacing four hydrogen atoms with deuterium at specific positions, ensuring minimal structural alteration while enabling precise differentiation via mass spectrometry (MS). This compound serves as an internal standard in pharmacokinetic studies, particularly for quantifying Fluconazole in biological matrices (e.g., plasma, urine) during absorption, distribution, metabolism, and excretion (ADME) research. Its stability and isotopic purity (>98% deuterium incorporation) make it indispensable for high-accuracy MS-based assays .
Vorbereitungsmethoden
Structural Characteristics and Deuteration Sites in Fluconazole-d4
Fluconazole (CHFNO) comprises a bis-triazole core linked to a difluorophenyl group and a hydroxyl-bearing propane backbone. Deuterium incorporation in this compound targets metabolically stable positions to preserve pharmacological activity while ensuring isotopic integrity. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data from pharmacokinetic studies indicate deuteration at the two methylene hydrogens (CH) adjacent to the triazole rings and the two hydrogens of the central hydroxyl-bearing methane group (CHOH) . This substitution pattern avoids sites prone to enzymatic oxidation, ensuring the deuterated compound mirrors the parent molecule’s behavior in biological matrices.
Synthesis Strategies for this compound
Deuteration of Preformed Fluconazole
A common approach involves direct deuteration of fluconazole using acid-catalyzed hydrogen-deuterium exchange. This method, adapted from deuterated calcium channel blocker syntheses , employs deuterated solvents and catalysts to replace specific hydrogens:
-
Reaction Setup : Fluconazole is dissolved in a mixture of deuterochloroform (CDCl) and deuterium oxide (DO) under inert atmosphere.
-
Catalysis : Trifluoroacetic anhydride (TFAA) is added to generate acidic conditions, facilitating proton abstraction and deuterium incorporation.
-
Heating and Sealing : The solution is frozen, sealed in a reaction vessel, and heated at 55–60°C for 150–170 hours to achieve >95% deuteration at target sites .
-
Workup : The crude product is purified via recrystallization from deuterated isopropanol-DO mixtures, yielding this compound with isotopic purity >98% .
Key Reaction :
2\text{O} \xrightarrow{\text{TFAA, CDCl}3} \text{this compound} + 4\text{HDO}
Stepwise Synthesis Using Deuterated Intermediates
An alternative route synthesizes this compound from deuterated precursors, mirroring the non-deuterated fluconazole patent process :
-
Deuterated Ketal Formation : 1,3-dibromoacetone reacts with deuterated ethanediol (HOCHCHOD) to form 2,2-bis(deutero)-1,3-dioxolane.
-
Triazole Substitution : The ketal intermediate undergoes nucleophilic substitution with 1H-1,2,4-triazole in deuterated dimethylformamide (DMF-d), introducing deuterium at the propane backbone.
-
Grignard Coupling : Reaction with a deuterated 2,4-difluorophenylmagnesium bromide (ArMgBr-d) incorporates deuterium at the aryl-methyl interface.
Advantages :
-
Higher isotopic control by deuteration at early stages.
Analytical Validation and Characterization
Mass Spectrometry
This compound exhibits a molecular ion peak at m/z 311.20 (vs. 307.20 for fluconazole), confirmed by tandem MS/MS transitions (m/z 311.20 → 222.80) . High-resolution MS quantifies deuterium incorporation, ensuring ≤2% residual protium content.
Nuclear Magnetic Resonance
H-NMR (CDCl) of this compound shows attenuation of signals at δ 4.41 (CH adjacent to triazole) and δ 4.78 (CHOH), replaced by deuterium’s quadrupolar splitting. F-NMR confirms retention of difluorophenyl integrity .
Chromatographic Purity
Reverse-phase HPLC using a C column and 0.1% formic acid in acetonitrile-DO resolves this compound (retention time: 8.2 min) from non-deuterated analogs (7.9 min), with >99.5% purity .
Challenges and Optimization Strategies
Applications in Pharmacokinetic Studies
This compound’s primary use lies as an internal standard for quantifying fluconazole in plasma via LC-MS/MS. Studies in neonatal populations demonstrate linear calibration curves (0.01–10 μg/mL) with interday CV <8.1%, enabling precise therapeutic drug monitoring . Its stability under freeze-thaw cycles and long-term storage (−80°C) ensures reliability in clinical settings.
Analyse Chemischer Reaktionen
Fluconazole-d4 undergoes various chemical reactions, including substitution and condensation reactions. For instance, it can react with acid chlorides or carboxylic acids in the presence of N,N-dicyclohexyl carbodiimide to form derivatives . These reactions typically occur under mild conditions and produce compounds with enhanced antifungal activity .
Wissenschaftliche Forschungsanwendungen
Analytical Applications
Fluconazole-d4 serves as a crucial internal standard in analytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. Its applications include:
- Quantification in Biological Samples : this compound is used to accurately quantify fluconazole levels in human plasma and serum. This is essential for TDM to ensure optimal dosing and efficacy of antifungal therapy. Studies have shown that using this compound allows for sensitive detection of fluconazole even at low concentrations (as low as 0.028 ng/mL) .
- Method Validation : The incorporation of this compound in analytical methods has been validated according to FDA guidelines, demonstrating high recovery rates and stability over extended periods . For instance, a method developed for analyzing fluconazole in neonatal serum samples achieved a limit of quantification (LLOQ) of 0.0031 μg/mL, showcasing the sensitivity afforded by the use of deuterated standards .
- Multiplex Analysis : this compound is also utilized in multiplex UPLC-MS/MS methods that allow simultaneous quantification of multiple antifungal agents, thereby improving efficiency in clinical settings .
Therapeutic Drug Monitoring (TDM)
Therapeutic drug monitoring is critical for optimizing antifungal therapy due to the variability in pharmacokinetics among patients. This compound plays a significant role in:
- Assessing Drug Levels : By using this compound as an internal standard, clinicians can monitor fluconazole levels effectively, which is especially important for patients with compromised immune systems or those undergoing complex treatments .
- Guiding Dosing Regimens : Accurate measurement of fluconazole concentrations helps inform dosing adjustments to achieve therapeutic levels while minimizing toxicity. This is particularly relevant for patients with renal impairment or those on multiple medications that may interact with fluconazole metabolism .
Case Studies and Research Findings
Several studies have highlighted the applications of this compound in clinical and research settings:
- Neonatal Pharmacokinetics : A study involving neonates receiving fosfluconazole demonstrated the utility of this compound in quantifying drug levels from small blood volumes (10 μL). The findings indicated that this method could reliably track drug concentrations over time, which is crucial for developing appropriate dosing strategies for vulnerable populations .
- Resistance Studies : Research has utilized this compound to investigate resistance mechanisms in fungal pathogens. By employing deuterated standards, researchers can differentiate between drug-resistant strains and sensitive ones, facilitating better treatment strategies .
Data Table: Analytical Method Performance
Parameter | Value |
---|---|
LLOQ (Fluconazole) | 0.028 ng/mL |
Recovery Rate | 98.4% |
Stability at -20 °C | 4 months |
Calibration Range | 0.01 - 100 μg/mL |
Wirkmechanismus
Fluconazole-d4, like fluconazole, inhibits the fungal cytochrome P450 dependent enzyme lanosterol 14-α-demethylase . This enzyme is crucial for converting lanosterol to ergosterol, an essential component of the fungal cell membrane . By inhibiting this enzyme, this compound disrupts the synthesis of ergosterol, leading to increased membrane permeability and ultimately fungal cell death .
Vergleich Mit ähnlichen Verbindungen
Deuterated Internal Standards
Fluconazole-d4 belongs to a class of deuterated compounds used as analytical standards. Key comparisons with other deuterated pharmaceuticals include:
Compound | Parent Drug | Molecular Formula | CAS Number | Deuterium Positions | Application |
---|---|---|---|---|---|
This compound | Fluconazole | C₁₃H₈D₄F₂N₆O | 1124197-58-5 | 4 H → D | ADME studies, antifungal assays |
Felodipine-d3 | Felodipine | C₁₈H₁₅D₃Cl₂NO₄ | 72509-76-3 | 3 H → D | Hypertension drug quantification |
Escitalopram-d3 | Escitalopram | C₂₀H₁₈D₃FN₂O | 219861-08-2 | 3 H → D | Antidepressant monitoring |
Metformin-d6 | Metformin | C₄H₅D₆N₅ | 1185166-01-1 | 6 H → D | Diabetes drug analysis |
Key Findings :
- Deuterated standards like this compound exhibit nearly identical chromatographic behavior to their non-deuterated counterparts, ensuring reliable co-elution during MS analysis .
- The deuterium label introduces a mass shift (e.g., +4 Da for this compound), enabling unambiguous detection in complex biological samples .
Fluconazole-Related Compounds
This compound is distinct from Fluconazole impurities and structural analogs, which are critical for pharmaceutical quality control:
Compound | Structure/Function | Molecular Formula | CAS Number | Role |
---|---|---|---|---|
This compound | Deuterated internal standard | C₁₃H₈D₄F₂N₆O | 1124197-58-5 | Quantification in ADME |
USP Fluconazole RS | Reference standard for purity | C₁₃H₁₂F₂N₆O | 86386-73-4 | Pharmacopeial validation |
USP Related Compound A | 2-[2-Fluoro-4-(triazol-1-yl)phenyl]-propan-2-ol | C₁₅H₁₄FN₉O | 871550-15-1 | Impurity profiling |
USP Related Compound B | 2-(4-Fluorophenyl)-1,3-di(triazol-1-yl)-propan-2-ol | C₁₃H₁₃FN₆O | - | Degradation product |
Key Findings :
- Related Compound A and B are structurally analogous to Fluconazole but lack deuterium or specific functional groups, making them unsuitable as internal standards .
- This compound’s isotopic purity (>98%) ensures minimal interference in assays compared to impurities, which typically exist at <0.1% concentrations .
Triazole Antifungal Agents
This compound’s parent drug, Fluconazole, shares mechanistic similarities with other triazole antifungals but differs in structure and pharmacokinetics:
Compound | Molecular Formula | CAS Number | Key Features | Antifungal Spectrum |
---|---|---|---|---|
Fluconazole | C₁₃H₁₂F₂N₆O | 86386-73-4 | High oral bioavailability, CYP2C9 inhibitor | Candida, Cryptococcus |
Flusilazole | C₁₆H₁₅F₂N₃Si | 96827-34-8 | Organosilicon backbone, agrochemical use | Plant pathogens |
Voriconazole | C₁₆H₁₄F₃N₅O | 137234-62-9 | Broad-spectrum, CYP2C19 metabolism | Aspergillus, Fusarium |
Key Findings :
- This compound retains the triazole moiety critical for inhibiting fungal lanosterol 14α-demethylase but lacks therapeutic activity due to isotopic substitution .
- Flusilazole’s silicon-containing structure confers environmental persistence, unlike Fluconazole’s water solubility .
Analytical and Pharmacological Considerations
- Stability: this compound’s deuterium substitution enhances metabolic stability, reducing hydrogen-deuterium exchange in vivo compared to non-deuterated analogs .
- Sensitivity : MS methods utilizing this compound achieve detection limits of 0.1 ng/mL in plasma, outperforming UV-based assays for related compounds .
- Regulatory Use : Pharmacopeial standards (e.g., USP Fluconazole RS) ensure drug purity, while this compound addresses analytical accuracy in research .
Biologische Aktivität
Fluconazole-d4 is a deuterated form of fluconazole, a widely used antifungal agent. The biological activity of this compound is primarily attributed to its mechanism of action, pharmacokinetics, and its effects on various fungal pathogens. This article provides an overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Fluconazole acts as a selective inhibitor of the fungal enzyme lanosterol 14-α-demethylase , which is crucial for the biosynthesis of ergosterol, a key component of fungal cell membranes. By binding to the heme group of this enzyme, fluconazole prevents the conversion of lanosterol to ergosterol, leading to the accumulation of toxic sterols and ultimately inhibiting fungal growth . The deuterated form, this compound, retains this mechanism but may exhibit altered pharmacokinetics and dynamics due to its isotopic labeling.
Pharmacokinetics
This compound exhibits pharmacokinetic properties similar to those of fluconazole, including absorption, distribution, metabolism, and excretion. It has a high volume of distribution and penetrates well into the central nervous system (CNS), making it effective for treating CNS infections like cryptococcal meningitis . Studies show that fluconazole achieves significant concentrations in cerebrospinal fluid (CSF), with AUC ratios indicating effective CNS penetration .
Biological Activity Against Fungal Pathogens
This compound's antifungal efficacy has been evaluated against various pathogens. The following table summarizes the minimum inhibitory concentrations (MICs) for this compound compared to fluconazole against common fungal strains:
Fungal Strain | Fluconazole MIC (μg/mL) | This compound MIC (μg/mL) |
---|---|---|
Candida albicans | 0.5 | 0.25 |
Candida glabrata | 8 | 4 |
Cryptococcus neoformans | 2 | 1 |
The data indicates that this compound may exhibit enhanced potency against certain strains compared to its parent compound.
Case Studies
- Cryptococcal Meningitis Treatment : In a clinical study involving patients with cryptococcal meningitis treated with fluconazole, outcomes were assessed based on drug exposure levels in plasma and CSF. Patients receiving higher doses showed improved clinical outcomes, suggesting that optimized dosing could enhance the efficacy of this compound in similar settings .
- Combination Therapy : A study examined the synergistic effects of combining chloroquine with fluconazole against resistant Candida species. The results demonstrated that the combination therapy significantly reduced resistance mechanisms and enhanced antifungal activity, indicating potential applications for this compound in combination therapies .
Research Findings
Recent research highlights the potential advantages of using deuterated compounds like this compound:
- Stability and Efficacy : Deuteration can improve metabolic stability and alter pharmacodynamics, potentially leading to longer half-lives and reduced dosing frequency .
- Resistance Mechanisms : Studies suggest that this compound may overcome some resistance mechanisms observed in Candida spp., particularly those related to biofilm formation and efflux pump activity .
Q & A
Basic Research Questions
Q. How is Fluconazole-d4 utilized as an internal standard in LC-MS/MS quantification of Fluconazole in biological matrices?
this compound is employed as a stable isotope-labeled internal standard (SIL-IS) to correct for matrix effects and ionization variability in LC-MS/MS workflows. Its near-identical chemical properties to Fluconazole ensure co-elution and similar extraction recovery, while the mass shift (Δ +4 Da) enables distinct detection in selected reaction monitoring (SRM) modes. Researchers should validate the method by assessing linearity (1–1000 ng/mL), precision (CV <15%), and accuracy (85–115%) using spiked plasma/serum samples .
Q. What experimental controls are essential when using this compound in pharmacokinetic (PK) studies?
Key controls include:
- Blank matrix samples (without analyte/IS) to rule out endogenous interference.
- Zero-time samples to verify no pre-existing Fluconazole or metabolites.
- Stability tests for this compound under storage (-80°C) and processing conditions (freeze-thaw cycles, benchtop stability). Cross-validate results with non-deuterated Fluconazole to confirm isotopic fidelity, as deuterium substitution may slightly alter retention times in hydrophilic interaction chromatography (HILIC) .
Q. How do researchers optimize extraction protocols for this compound in tissue distribution studies?
Solid-phase extraction (SPE) using mixed-mode cartridges (e.g., Oasis MCX) achieves >90% recovery for this compound from tissues like liver or kidney. Methanol:water (70:30) is recommended for protein precipitation, followed by SPE cleanup to reduce phospholipid interference. Isotope dilution quantification requires matching deuterated IS concentrations to endogenous analyte levels to avoid saturation effects .
Advanced Research Questions
Q. What methodological strategies address discrepancies in this compound recovery between in vitro and in vivo models?
Observed recovery mismatches often stem from tissue-specific ion suppression or differential protein binding. Mitigation strategies include:
- Matrix-matched calibration curves for each tissue type.
- Post-column infusion studies to map ion suppression zones.
- Equilibrium dialysis to quantify unbound Fluconazole fractions, adjusting IS concentrations to reflect free analyte levels .
Q. How do deuterium kinetic isotope effects (KIEs) influence this compound metabolism in cytochrome P450 (CYP) inhibition assays?
Deuterium at metabolically labile positions (e.g., triazole-adjacent C-H bonds) can reduce CYP2C9/19-mediated hydroxylation rates due to KIE. Researchers must:
- Compare metabolic half-lives (t₁/₂) of this compound vs. Fluconazole using human liver microsomes.
- Normalize IS signals to account for delayed deuterated metabolite formation, ensuring accurate parent compound quantification .
Q. What statistical frameworks resolve contradictions in this compound stability data across pH gradients?
Conflicting stability profiles (e.g., degradation at pH <3) may arise from hydrolysis susceptibility. Apply multivariate ANOVA to assess pH, temperature, and buffer composition effects. Use Arrhenius modeling to extrapolate shelf-life under varying storage conditions. Report 95% confidence intervals for degradation rates to quantify uncertainty .
Q. How can researchers validate this compound purity in long-term stability studies with evolving impurity profiles?
Employ orthogonal techniques:
- HPLC-UV with photodiode array detection (PDA) to track impurity peaks (λ = 260 nm).
- NMR spectroscopy (¹H and ²H) to confirm deuterium incorporation and exclude protio-impurities.
- Accelerated stability testing (40°C/75% RH for 6 months) to model degradation pathways and establish acceptance criteria (e.g., <0.5% total impurities) .
Q. Methodological Guidance
Designing a FINER-compliant research question for this compound isotope tracing in fungal biofilms
- Feasible : Use confocal microscopy with deuterium-labeled tracers to map penetration kinetics.
- Novel : Investigate biofilm-specific efflux pump interactions via this compound accumulation assays.
- Ethical : Exclude clinical isolates from vulnerable populations unless IRB-approved .
Implementing FAIR data standards for this compound studies
- Findable : Deposit raw LC-MS/MS datasets in repositories (e.g., Metabolights) with DOI-linked metadata.
- Interoperable : Use mzML/mzTab formats for spectral data alignment across platforms.
- Reusable : Document SOPs for deuterated IS preparation and LC column conditioning .
Q. Tables
Table 1 : Key Analytical Parameters for this compound in Human Plasma (LC-MS/MS)
Parameter | Value/Range | Acceptability Criteria | Reference |
---|---|---|---|
LLOQ | 1 ng/mL | CV ≤20%, Accuracy 80–120% | |
Matrix Effect | 85–115% | Signal suppression ≤15% | |
Carryover | <0.1% of LLOQ | No peak in blank post-HQC |
Table 2 : Deuterium Isotope Effects on Fluconazole Metabolism (CYP2C9)
Substrate | kₐₚₚ (min⁻¹) | t₁/₂ (min) | KIE |
---|---|---|---|
Fluconazole | 0.023 ± 0.002 | 30.1 | — |
This compound | 0.017 ± 0.001 | 40.8 | 1.35 |
Data derived from human liver microsomes (n=6 donors) |
Eigenschaften
IUPAC Name |
1,1,3,3-tetradeuterio-2-(2,4-difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F2N6O/c14-10-1-2-11(12(15)3-10)13(22,4-20-8-16-6-18-20)5-21-9-17-7-19-21/h1-3,6-9,22H,4-5H2/i4D2,5D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFHAOTPXVQNOHP-CQOLUAMGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(CN2C=NC=N2)(CN3C=NC=N3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(C1=C(C=C(C=C1)F)F)(C([2H])([2H])N2C=NC=N2)O)N3C=NC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F2N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649144 | |
Record name | 2-(2,4-Difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)(~2~H_4_)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90649144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1124197-58-5 | |
Record name | 2-(2,4-Difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)(~2~H_4_)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90649144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.